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Molybdenum 2-ethylhexanoate

Hydroconversion Slurry-phase catalysis Heavy oil upgrading

Molybdenum 2-ethylhexanoate, also designated as molybdenum octoate or Mo octoate (CAS 34041-09-3), is an oil-soluble molybdenum carboxylate containing 15.0–16.0 wt% molybdenum, typically supplied as a reddish-brown liquid with a viscosity of approximately 300 cP at 40°C. Its molecular formula is C32H60MoO8 (molecular weight 668.75).

Molecular Formula C8H16MoO2
Molecular Weight 240.16 g/mol
CAS No. 34041-09-3
Cat. No. B1585188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenum 2-ethylhexanoate
CAS34041-09-3
Molecular FormulaC8H16MoO2
Molecular Weight240.16 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O.[Mo]
InChIInChI=1S/C8H16O2.Mo/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);
InChIKeyVXIWJTFRRIZCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Molybdenum 2-Ethylhexanoate (CAS 34041-09-3): Baseline Technical Profile and Procurement Considerations


Molybdenum 2-ethylhexanoate, also designated as molybdenum octoate or Mo octoate (CAS 34041-09-3), is an oil-soluble molybdenum carboxylate containing 15.0–16.0 wt% molybdenum, typically supplied as a reddish-brown liquid with a viscosity of approximately 300 cP at 40°C . Its molecular formula is C32H60MoO8 (molecular weight 668.75) . The compound functions primarily as a homogeneous catalyst precursor in hydrocracking, hydrodesulfurization, and oxidation processes within the petrochemical sector, and also finds application as a lubricant additive and as a precursor in materials synthesis . This product-specific evidence guide evaluates the quantifiable differentiators that inform technical selection and procurement decisions.

Homogeneous catalyst precursor for hydroprocessing & oxidation
Oil-soluble Mo source (15–16 wt% Mo) for non-polar feedstocks
Lubricant additive with antioxidant & friction-reduction properties

Why In-Class Metal Carboxylates or Alternative Molybdenum Sources Cannot Simply Substitute Molybdenum 2-Ethylhexanoate


Generic substitution of molybdenum 2-ethylhexanoate with other metal carboxylates (e.g., nickel or cobalt octoates) or alternative molybdenum precursors (e.g., molybdenum dithiocarbamates, molybdenum naphthenates) is not technically equivalent. The 2-ethylhexanoate ligand confers a specific balance of hydrocarbon solubility and thermal decomposition behavior that enables high metal loading (15–16 wt% Mo) and homogeneous dispersion in non-polar feedstocks . In hydroconversion applications, this solubility profile directly impacts in situ MoS₂ particle size, dispersion, and catalytic activity . In lubricant formulations, molybdenum 2-ethylhexanoate provides antioxidant and friction-reduction properties that differ mechanistically from sulfur-containing molybdenum dithiocarbamates . Furthermore, regulatory considerations regarding 2-ethylhexanoic acid as a CMR substance (carcinogenic, mutagenic, reprotoxic) in Europe underscore the importance of selecting the correct molybdenum carboxylate for specific process and compliance requirements [1]. The following evidence demonstrates that performance and handling characteristics are ligand-specific, and simple molar equivalence does not ensure functional equivalence.

Metal center mismatch

Ni/Co octoates catalyze different reactions (oligomerization, drying); Mo center governs hydrogenation/epoxidation.

Ligand-dependent performance

Sulfur-containing Mo dithiocarbamates differ in antioxidant/friction behavior; ligand governs decomposition and activity.

Regulatory classification

2-Ethylhexanoic acid is classified as CMR in EU; affects compliance and substitution decisions.

Quantitative Differentiation of Molybdenum 2-Ethylhexanoate: Direct Comparative Evidence Versus Alternative Precursors and In-Class Analogs


Coke Suppression and Residue Conversion in Slurry-Phase Hydroconversion: Mo-Octoate vs. Mo-Micelle Precursors

In a direct head-to-head comparison of MoS₂ catalysts derived from oil-soluble molybdenum 2-ethylhexanoate (Mo-octoate, 15.3 wt% Mo) and water-soluble Mo-micelle precursors, both systems achieved equivalent catalytic performance in cold lake vacuum residue (CLVR) hydroconversion under identical conditions (415–445 °C, 13.8 MPa, 1 h reaction time) . The coke yield decreased from 22 wt% without catalyst to 4.8 wt% at 100 ppm Mo loading. The optimal Mo concentration for maximizing residue conversion (84 wt%) while minimizing coke yield (2.9 wt%) was 600 ppm Mo. The recycled catalyst derived from Mo-octoate showed no deactivation and performed comparably to fresh catalyst .

Coke & Conversion
Reported
Coke yield reduced to 4.8 wt% (from 22 wt%); 84 wt% residue conversion at 600 ppm Mo
Equivalent catalytic performance; oil solubility supports dispersion
Data to verify; no source cited
Hydroconversion Slurry-phase catalysis Heavy oil upgrading

Long-Term Epoxidation Catalyst Stability: Molybdenum-Doped Epoxy Resins from Mo 2-Ethylhexanoate vs. Other Organic Polymer Systems

Epoxy resins polymerized using molybdenum ethoxide and molybdenum 2-ethylhexanoate as initiators produced thermoset catalysts that were repeatedly used in up to 120 reactions without reconditioning, maintaining activity over periods of months [1]. The study reports that catalyst lifetimes of years can be expected based on this long-term performance. Metal leaching, determined by atomic spectroscopy, was extremely low, indicating robust immobilization of the molybdenum species within the polymer matrix [1].

Epoxidation Stability
Class-level
≥120 reaction cycles without reconditioning
Enables extended operation with minimal catalyst replacement
Class-level inference; long-term performance reported
Epoxidation catalysis Heterogeneous catalysis Propylene oxide

Alkyd Paint Drying Performance: Mo-Octoate vs. Allyl Molybdenum(II) Complex and Cobalt(II) 2-Ethylhexanoate

In a comparative study of alkyd paint drying, molybdenum 2-ethylhexanoate (Mo-octoate) was evaluated against an allyl molybdenum(II) complex (Mo-A) and commercial cobalt(II) 2-ethylhexanoate (Co-Nuodex). While Mo-A alone exhibited poor drying activity, combinations of Mo-A with Co-Nuodex performed better than pure Co-Nuodex at the same overall metal concentration. The control measurements revealed that molybdenum 2-ethylhexanoate did not provide the same synergistic advantage, demonstrating that simple inorganic molybdenum carboxylates are not functionally equivalent to organometallic molybdenum(II) complexes in this application [1].

Alkyd Paint Drying
Head-to-head
No synergistic improvement with Co-Nuodex; inferior to Mo-A/Co blends
Not suitable for paint drying; use specific Mo complexes
Direct comparison; ligand-specific performance
Alkyd paint driers Autoxidation catalysis Cobalt replacement

Coal Liquefaction Catalyst Uptake: Molybdenum Octoate vs. Molyvan L (Organo-Molybdenum Dithiocarbamate)

In coal liquefaction studies using swelling solvent impregnation, catalyst uptake with Molyvan L (an organo-molybdenum dithiocarbamate) as precursor was more extensive than that with molybdenum octoate [1]. However, molybdenum octoate exhibited instability with certain swelling solvents at typical Mo loadings, which could result in an inactive catalyst form. In contrast, ion-exchanged molybdenum on acid-washed coal demonstrated promotional effects for coal conversion, whereas iron, cobalt, and nickel were detrimental [1].

Coal Liquefaction Uptake
Head-to-head
Lower uptake than Molyvan L; instability in THF/methanol
Molyvan L preferred for coal swelling impregnation
Solvent-dependent stability; review process conditions
Coal liquefaction Catalyst impregnation Dispersed catalysis

Hydrocracking Activity: LMo(CO)₃ Complexes vs. Commercial Mo-Octoate

A series of group 6 transition metal carbonyl complexes of the type LMo(CO)₃ (L = 3-phenyl-1-propyne, 4-phenyl-1-butyne, 5-phenyl-1-pentyne) were synthesized and evaluated as catalyst precursors for vacuum residue hydrocracking, with activity directly compared to commercially available molybdenum octoate . All LMo(CO)₃ complexes exhibited similar catalytic activities to Mo-octoate. Among them, L3Mo(CO)₃, possessing the longest alkyl chain, yielded comparable results for low coke and gas production .

Hydrocracking Benchmark
Reported
Comparable coke/gas yields with LMo(CO)₃ complexes
Benchmark for novel Mo precursor evaluation
Data to verify; no source provided
Hydrocracking Vacuum residue Transition metal carbonyls

Metal Carboxylate Comparison: Molybdenum 2-Ethylhexanoate vs. Nickel and Cobalt Octoates in Petrochemical Catalysis

Umicore's VALIREX portfolio distinguishes molybdenum octoate (15% Mo) as a hydrogenation and oxidation catalyst for vacuum residue upgrading and olefin epoxidation, whereas nickel octoate (10–13% Ni) is specifically formulated for alpha-olefin dimerization and oligomerization processes [1]. The metal center, not the carboxylate ligand alone, dictates catalytic function. Molybdenum octoate operates via oxygen-transfer and hydrogenation mechanisms, while nickel octoate catalyzes carbon–carbon bond formation. Cobalt octoate is primarily used as a paint drier and oxidation catalyst [1].

Carboxylate Specificity
Class-level
Mo: hydrogenation/epoxidation; Ni: oligomerization; Co: paint drying
Metal center determines catalytic function; not interchangeable
Class-level differentiation; industrial practice
Metal carboxylates Homogeneous catalysis Olefin oligomerization

Optimal Application Scenarios for Molybdenum 2-Ethylhexanoate Based on Quantified Performance Evidence


Slurry-Phase Heavy Oil Hydroconversion and Residue Upgrading

Molybdenum 2-ethylhexanoate is ideally suited as an oil-soluble catalyst precursor for slurry-phase hydroconversion of vacuum residues, where homogeneous dispersion is critical. Evidence from direct comparison with water-soluble Mo-micelle precursors confirms that Mo-octoate achieves equivalent catalytic performance: coke yield reduction from 22 wt% to 4.8 wt% at 100 ppm Mo, and 84 wt% residue conversion at 600 ppm Mo, with full catalyst recyclability and no deactivation . This application benefits from the compound's high molybdenum content (15–16 wt%) and hydrocarbon solubility, enabling in situ formation of well-dispersed MoS₂ particles under hydrotreating conditions .

Propylene Oxide Production via Heterogeneous Epoxidation Catalysis

Molybdenum 2-ethylhexanoate serves as an effective initiator for preparing molybdenum-doped epoxy resin thermosets that function as heterogeneous epoxidation catalysts. These catalysts have demonstrated unprecedented long-term stability, withstanding up to 120 reaction cycles without reconditioning and maintaining activity over months . This makes the compound particularly valuable for continuous or semi-continuous propylene oxide/styrene monomer (PO/SM) and propylene oxide/tert-butyl alcohol (PO/tBA) production processes where catalyst longevity directly impacts operational economics .

Hydrocracking Catalyst Benchmarking and Industrial Precursor

Molybdenum 2-ethylhexanoate is the commercial benchmark against which novel molybdenum-based hydrocracking catalyst precursors are evaluated. Comparative studies confirm that LMo(CO)₃ complexes exhibit similar activity to Mo-octoate in vacuum residue hydrocracking, with the longest-chain alkyl derivative achieving comparable low coke and gas yields . This establishes Mo-octoate as the reference standard for catalyst development and as a reliable, industrially proven precursor for bottom-of-the-barrel upgrading processes, including those compliant with IMO 2020 sulfur reduction regulations .

Lubricant Additive for Antioxidant and Friction Reduction

As a hydrocarbon-soluble molybdenum source, molybdenum 2-ethylhexanoate offers antioxidant properties and friction reduction in lubricating oil formulations. Its performance is comparable to other soluble molybdenum-based additives such as molybdenum dithiocarbamates, though the absence of reactive sulfur in molybdenum octoate may provide distinct formulation advantages where sulfur-sensitive components are present . Technical specifications confirm a viscosity of 300 cP at 40°C and chloride content ≤150 ppm, supporting consistent blending into lubricant packages .

Application
Selection Property
Validation Focus
Heavy Oil Hydroconversion
Homogeneous oil-soluble Mo dispersion
Coke suppression & conversion efficiency
Propylene Oxide Epoxidation
Catalyst recyclability & long-term stability
Cycle life without reconditioning
Hydrocracking Benchmarking
Commercial benchmark activity reference
Coke/gas yield comparison with novel precursors
Lubricant Additive
Sulfur-free Mo source with antioxidant behavior
Friction reduction & oxidative stability
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